molecular formula C8H4IN3 B3204483 Imidazo[1,2-a]pyridine-7-carbonitrile, 3-iodo- CAS No. 1036990-70-1

Imidazo[1,2-a]pyridine-7-carbonitrile, 3-iodo-

Cat. No. B3204483
CAS RN: 1036990-70-1
M. Wt: 269.04 g/mol
InChI Key: CQQUPKYPOMYSBB-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine-7-carbonitrile, 3-iodo- is a heterocyclic compound with the following chemical formula: C8H6N2O2 . It belongs to the class of imidazo[1,2-a]pyridines, which are valuable scaffolds in organic synthesis and pharmaceutical chemistry . These compounds exhibit diverse biological activities and are of interest for drug discovery.


Synthesis Analysis

The synthesis of 3-iodo-imidazo[1,2-a]pyridine-7-carbonitrile involves various methods. One efficient approach reported in the literature is through radical reactions. Researchers have explored transition metal-catalyzed processes, metal-free oxidation, and photocatalysis strategies for the direct functionalization of this scaffold . These synthetic methods allow access to a range of derivatives with potential pharmacological applications.


Molecular Structure Analysis

The molecular structure of 3-iodo-imidazo[1,2-a]pyridine-7-carbonitrile consists of an imidazo[1,2-a]pyridine core with a cyano group (carbonitrile) at position 7 and an iodine atom at position 3. The arrangement of atoms and bonds within the molecule determines its properties and reactivity .


Chemical Reactions Analysis

The compound can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and cross-coupling reactions. Researchers have explored its reactivity in the context of drug development and functionalization .


Physical And Chemical Properties Analysis

properties

IUPAC Name

3-iodoimidazo[1,2-a]pyridine-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4IN3/c9-7-5-11-8-3-6(4-10)1-2-12(7)8/h1-3,5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQQUPKYPOMYSBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=C2I)C=C1C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301263016
Record name 3-Iodoimidazo[1,2-a]pyridine-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301263016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-a]pyridine-7-carbonitrile, 3-iodo-

CAS RN

1036990-70-1
Record name 3-Iodoimidazo[1,2-a]pyridine-7-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1036990-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodoimidazo[1,2-a]pyridine-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301263016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 50 mL round-bottomed flask, imidazo[1,2-a]pyridine-7-carbonitrile (1.1 g, 7.68 mmol) and N-iodosuccinimide (2.07 g, 9.22 mmol) were combined with DMF (50 ml) to give a colorless solution. The reaction mixture kept at 20° C. and stirred for 2 h. The reaction mixture was diluted with ethyl acetate (150 ml), THF (50 ml) and 300 ml of 5% sodium thiosulfate and well shaken. The aqueous layer was back-extracted with ethyl acetate (1×100 mL). The organic layers were combined, washed with water, brine, dried (MgSO4) and evaporated. The crude material was purified by flash chromatography (silica gel, 60% to 80% ethyl acetate/hexanes) to give 3-iodo-imidazo[1,2-a]pyridine-7-carbonitrile. 1H NMR (300 MHz, DMSO-d6) δ: 8.52 (d, 1H) 8.44 (d, 1H) 8.04 (d, 1H) 7.36 (dd, 1H).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
2.07 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imidazo[1,2-a]pyridine-7-carbonitrile, 3-iodo-
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Imidazo[1,2-a]pyridine-7-carbonitrile, 3-iodo-

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